molecular formula C11H21NO4 B13915631 Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13915631
M. Wt: 231.29 g/mol
InChI Key: GOGVJHIBFXHAMV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1262409-61-9) is a chiral bicyclic compound with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . It features a seven-membered 1,4-oxazepane ring substituted with a hydroxymethyl group at the (3R) position and a tert-butyl carboxylate moiety at the 4-position. This compound is commonly utilized as an intermediate in pharmaceutical synthesis due to its stereochemical specificity and functional group versatility. Its purity is typically reported as ≥95%, making it suitable for research applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

GOGVJHIBFXHAMV-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCOC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOCC1CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

  • Formation of the 1,4-oxazepane ring through cyclization reactions involving amino alcohols and appropriate electrophilic partners.
  • Introduction of the hydroxymethyl group at the 3-position in a stereocontrolled manner.
  • Protection of the carboxyl group as a tert-butyl ester to facilitate purification and further synthetic transformations.

Method 1: Cyclization via Amino Alcohol and Haloester Precursors

One common approach involves the nucleophilic substitution of a haloester with an amino alcohol, followed by ring closure to form the 1,4-oxazepane ring.

Stepwise Process:

  • Starting Materials:

    • A chiral amino alcohol with the desired stereochemistry at the 3-position.
    • A tert-butyl haloacetate (e.g., tert-butyl bromoacetate) as the electrophilic partner.
  • Nucleophilic Substitution:

    • The amino group of the amino alcohol attacks the haloester, forming an intermediate amino ester.
  • Intramolecular Cyclization:

    • Under basic or acidic conditions, the hydroxyl group attacks the ester carbonyl or an activated site, closing the seven-membered 1,4-oxazepane ring.
  • Stereochemical Control:

    • The stereochemistry at the 3-position (R configuration) is controlled by the chiral amino alcohol starting material.
  • Purification:

    • The product is purified by chromatographic methods or crystallization.

Advantages:

  • Direct ring formation.
  • Control over stereochemistry via chiral starting materials.

Limitations:

  • Requires availability of chiral amino alcohols.
  • Moderate yields due to ring strain in seven-membered rings.

Method 2: Reductive Amination Followed by Cyclization and Esterification

Another approach starts from a linear precursor bearing an aldehyde and an amine, followed by reductive amination, cyclization, and esterification.

Stepwise Process:

  • Reductive Amination:

    • A chiral amino alcohol is reacted with an aldehyde (bearing a protected carboxyl group) under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form a secondary amine intermediate.
  • Cyclization:

    • The hydroxyl group attacks an electrophilic center (e.g., activated ester or halide) intramolecularly to close the 1,4-oxazepane ring.
  • Esterification:

    • The carboxyl group is protected as a tert-butyl ester either before or after cyclization using tert-butyl alcohol and an acid catalyst or via tert-butyl chloroformate.
  • Stereochemical Considerations:

    • The stereochemistry is maintained or induced during the reductive amination step.

Method 3: Ring Expansion from 1,4-Oxazepan-2-one Derivatives

A less common but documented method involves ring expansion of smaller ring systems such as 1,4-oxazepan-2-ones to the target compound.

Stepwise Process:

  • Starting Material:

    • A 1,4-oxazepan-2-one derivative with substituents at the 3-position.
  • Ring Expansion:

    • Treatment with nucleophiles or electrophiles under controlled conditions expands the ring and introduces the hydroxymethyl substituent.
  • Ester Protection:

    • The carboxyl function is protected as a tert-butyl ester.
  • Advantages:

    • Potential for high regio- and stereoselectivity.
  • Challenges:

    • Requires careful control of reaction conditions to avoid side reactions.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Key Reactions Stereochemical Control Advantages Limitations
1 Chiral amino alcohol + tert-butyl haloacetate Nucleophilic substitution + cyclization Chiral amino alcohol Direct ring formation, stereocontrol Moderate yield, availability of chiral amino alcohol
2 Amino alcohol + aldehyde (protected carboxyl) Reductive amination + cyclization + esterification Reductive amination step Flexibility in functional group manipulation Multi-step, requires protection strategies
3 1,4-oxazepan-2-one derivatives Ring expansion + ester protection Controlled by reaction conditions Potential for regio- and stereoselectivity Complex reaction control, less common

Research Results and Analysis

  • The patent WO2012046882A1 and related literature describe synthetic routes to 1,4-oxazepane derivatives, emphasizing nucleophilic substitution and cyclization strategies for ring formation.

  • The stereochemical purity of the hydroxymethyl substituent at the 3-position is critical for biological activity and is typically achieved by using enantiomerically pure amino alcohols or chiral auxiliaries.

  • Protection of the carboxyl group as a tert-butyl ester is a standard practice to improve compound stability and facilitate purification, commonly achieved via reaction with tert-butyl chloroformate or acid-catalyzed esterification.

  • The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis. Method 1 is often preferred for straightforward synthesis, while Method 2 offers flexibility for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1,4-oxazepane-4-carboxylate.

    Reduction: 3-(Hydroxymethyl)-1,4-oxazepane-4-carboxylate.

    Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Cyanophenyl-Substituted Analogs

Two closely related compounds are:

  • tert-butyl (R)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate (CAS: 2380373-07-7)
  • tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate (CAS: 2381469-96-9)

Both compounds have the molecular formula C₁₇H₂₂N₂O₃ and a molecular weight of 302.37 g/mol . Key differences include:

  • Substituent Position: The target compound has a hydroxymethyl group at position 3, whereas these analogs feature a cyanophenyl group at position 2.
  • Applications: Cyanophenyl derivatives are often used in kinase inhibitor synthesis due to the cyano group’s role in hydrogen bonding and π-π interactions .

Hydroxymethyl Positional Isomers

The compound (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-02-4) differs in the placement of the hydroxymethyl group (position 2 vs. 3) and stereochemistry (S-configuration). This structural variation affects ring strain, hydrogen-bonding capacity, and metabolic stability .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1262409-61-9 C₁₁H₂₁NO₄ 231.29 (3R)-hydroxymethyl
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 911223-02-4 C₁₁H₂₁NO₄ 231.29 (3S)-hydroxymethyl
Tert-butyl (R)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate 2380373-07-7 C₁₇H₂₂N₂O₃ 302.37 2-(3-cyanophenyl), R-configuration
Tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate 2381469-96-9 C₁₇H₂₂N₂O₃ 302.37 2-(4-cyanophenyl), R-configuration

Structural and Functional Implications

  • Hydrophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to the hydrophobic cyanophenyl analogs, influencing bioavailability in drug design .
  • Stereochemical Impact: The (3R) configuration may optimize interactions with chiral biological targets, whereas the (2R)-cyanophenyl analogs prioritize planar aromatic interactions .
  • Synthetic Utility : The tert-butyl carboxylate group in all compounds serves as a protective group, enabling selective deprotection during multi-step syntheses .

Q & A

Q. Reference Data :

  • Yields for similar oxazepane derivatives range from 50–70% under optimized conditions (e.g., dichloromethane with DMAP/triethylamine at 0–20°C) .

Advanced: How can researchers address challenges in stereochemical purity during synthesis?

Methodological Answer:
Challenges arise from epimerization or racemization during ring closure or deprotection. Strategies include:

  • Low-Temperature Reactions : Minimize thermal degradation during Boc removal (e.g., using TFA at 0°C) .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., tert-butyl (6R)-6-amino-1,4-oxazepane-4-carboxylate vs. (6S)-isomer) .
  • Crystallographic Validation : Confirm absolute configuration via X-ray diffraction (SHELX software for refinement) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the oxazepane ring structure, tert-butyl group (δ ~1.4 ppm), and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₂H₂₁NO₄: expected 250.1548) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Advanced: How can contradictory crystallographic and NMR data be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state structures):

  • Variable-Temperature NMR : Probe conformational exchange (e.g., coalescence temperatures for rotamers) .
  • DFT Calculations : Compare experimental NMR shifts with computed conformers .
  • Multi-Crystal Analysis : Use SHELXL to refine multiple datasets and validate bond angles/rotamer populations .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate .
  • Light Sensitivity : Protect from UV exposure (use amber vials) due to potential oxazepane ring degradation .
  • Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers .

Advanced: What decomposition pathways are observed under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Cleavage of the Boc group generates 1,4-oxazepane-3-(hydroxymethyl) intermediates, which may undergo ring-opening to form linear amines .
  • Base-Mediated Degradation : Elimination reactions at the hydroxymethyl group can yield α,β-unsaturated byproducts .
  • Mitigation : Stabilize pH during reactions (e.g., buffer systems) and avoid prolonged exposure to strong acids/bases .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Prodrug Development : The Boc-protected hydroxymethyl group serves as a prodrug motif for controlled release of active amines (e.g., analogs in Patent EP2023) .
  • Enzyme Inhibition : Structural analogs (e.g., pyrrolizine derivatives) are explored as glycosidase inhibitors .

Advanced: How can in vivo instability of the oxazepane ring be addressed?

Methodological Answer:

  • Ring Stabilization : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce nucleophilic attack on the oxazepane oxygen .
  • Prodrug Strategies : Mask the hydroxymethyl group with labile esters (e.g., acetyl) to enhance metabolic stability .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (non-GHS hazard but reactive intermediates possible) .
  • Ventilation : Conduct reactions in fume hoods due to potential release of tert-butanol or CO₂ during Boc deprotection .

Advanced: How to optimize reaction scalability while minimizing racemization?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems reduce residence time and thermal gradients, preserving stereochemistry .
  • Enzymatic Catalysis : Lipases or esterases for enantioselective acylations (e.g., Candida antarctica lipase B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.